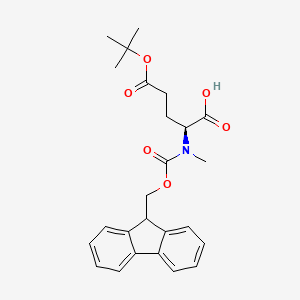

Fmoc-N-Me-Glu(OtBu)-OH

Description

Significance of Non-Canonical Amino Acids in Peptide Science

Standard peptides, composed of the 20 proteinogenic amino acids, often face challenges in clinical applications due to their rapid breakdown by proteases and poor absorption. The incorporation of non-canonical amino acids, which are not naturally encoded in the genetic anism, can introduce novel structural and functional properties. These modifications can lead to peptides with improved stability, enhanced receptor binding affinity and selectivity, and better pharmacokinetic profiles.

Overview of N-Methylation as a Peptide Modification Strategy

N-methylation is a key strategy in peptide drug design. peptide.comresearchgate.net The presence of a methyl group on the backbone amide nitrogen introduces steric hindrance, which can disrupt the hydrogen bonding networks that are crucial for the formation of secondary structures like α-helices and β-sheets. mdpi.com This can lead to a more flexible or, conversely, a more conformationally constrained peptide, depending on the context. peptide.com A major advantage of N-methylation is the increased resistance to proteolytic enzymes, which often recognize and cleave specific peptide bonds. By modifying these bonds, the peptide's half-life in the body can be significantly extended. peptide.commerckmillipore.com Furthermore, N-methylation can increase a peptide's lipophilicity, which may enhance its ability to cross cell membranes. scielo.org.mx

The synthesis of N-methylated peptides can be challenging. The coupling of N-methylated amino acids is often less efficient than that of their non-methylated counterparts due to steric hindrance. acs.orgnih.gov However, advancements in coupling reagents and solid-phase synthesis techniques have made the incorporation of these valuable building blocks more routine. enamine.netnih.gov

Role of Fmoc-N-Me-Glu(OtBu)-OH as a Key Building Block in Contemporary Peptide Synthesis Research

This compound is a derivative of glutamic acid, an acidic amino acid. It is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain carboxyl group by a tert-butyl (OtBu) ester. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. chemimpex.com The OtBu group is an acid-labile protecting group that prevents the side-chain carboxyl group from participating in unwanted side reactions during synthesis.

The presence of the N-methyl group in this compound provides the aforementioned benefits of N-methylation. Its incorporation into a peptide sequence can be used to fine-tune the peptide's properties for various research and therapeutic applications. chemimpex.com For instance, it can be used in the development of peptide-based drugs targeting neurological disorders where glutamic acid derivatives play a significant role. chemimpex.com

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 200616-40-6 | sigmaaldrich.comsigmaaldrich.comglpbio.com |

| Molecular Formula | C25H29NO6 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 439.50 g/mol | sigmaaldrich.comsigmaaldrich.comadvancedchemtech.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Temperature | 2-8°C | bldpharm.com |

Detailed Research Findings

Research has demonstrated the utility of incorporating N-methylated amino acids like this compound in various peptide-related studies. The strategic placement of an N-methyl group can significantly impact the biological activity of a peptide. For example, N-methylation can modulate the receptor binding affinity and selectivity of peptide ligands. springernature.com This is often attributed to the conformational constraints imposed by the methyl group, which can lock the peptide into a bioactive conformation.

Furthermore, the synthesis of peptides rich in N-methylated amino acids has been a subject of extensive research. While challenging, the development of specialized coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) has improved the efficiency of these syntheses. nih.gov Studies have also highlighted potential side reactions during the cleavage of N-methylated peptides from the solid support, such as the formation of diketopiperazines, emphasizing the need for carefully optimized protocols. nih.govacs.org

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUASVBQADLDRO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-40-6 | |

| Record name | 200616-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fmoc-n-me-glu Otbu -oh and Its Oligomerization into Peptides

Advanced Approaches for N-Methylated Amino Acid Monomer Synthesis

The synthesis of N-methylated amino acid monomers like Fmoc-N-Me-Glu(OtBu)-OH is a foundational step that requires precise chemical strategies to introduce the methyl group onto the alpha-amine while preserving the stereochemical integrity of the chiral center.

Solution-Phase Synthetic Pathways

Several effective solution-phase methods have been developed for the N-methylation of amino acids. A prominent strategy is based on the work of Fukuyama, which has been adapted for both solution and solid-phase applications. nih.gov This method involves the initial protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide renders the remaining N-H proton acidic enough to be alkylated by a methylating agent. nih.gov

Another established approach is reductive alkylation, which can introduce the N-methyl group effectively. vulcanchem.com A more classical, yet still relevant, three-step synthetic route first described by Emil Fischer involves:

Temporary protection of the primary α-amino group.

N-methylation of the remaining N-H bond.

Deprotection to yield the secondary α-N-methyl amine. google.com

Furthermore, an efficient synthesis of N-methyl-N-nosyl-α-amino acids has been reported using N-nosyl-α-amino acid phenacyl esters and diazomethane as the methylating agent. nih.gov This pathway offers the advantage of selective deprotection of either the carboxyl group or both the amino and carboxyl groups under mild conditions. nih.gov

Stereochemical Considerations and Control during N-Methylation

A paramount challenge in the synthesis of N-methylated amino acids is the preservation of the original stereochemistry at the α-carbon. Racemization can occur under various reaction conditions, compromising the chiral purity of the final product. The choice of synthetic method is therefore crucial for stereochemical control.

The Fukuyama-based methods and their subsequent adaptations are designed to be mild and chemoselective, allowing for the synthesis of stereochemically-pure α-N-methyl amino acids. nih.govgoogle.com Similarly, the use of N-nosyl-α-aminoacyl chlorides is reported to proceed without significant racemization. nih.gov The stability of the chiral center is a critical factor, as even minor epimerization can lead to diastereomeric impurities in the final peptide, complicating purification and potentially altering biological activity. For instance, while not specific to glutamic acid, studies on histidine have shown that the choice of protecting group and activation method can significantly impact racemization levels during peptide synthesis. nih.gov

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique hurdles, primarily due to the steric hindrance imparted by the N-methyl group. This necessitates the optimization of coupling conditions and careful management of protecting groups to ensure efficient and high-fidelity peptide assembly.

Optimized Coupling Reagents and Strategies for N-Methylated Glutamic Acid Residues

The coupling of an N-methylated amino acid, such as this compound, is sterically hindered and often results in low yields with standard coupling reagents. peptide.comnih.govcem.com The challenge is even more pronounced when coupling an N-methylated residue to another N-methylated amino acid. peptide.com

To overcome this, highly efficient coupling reagents are required. Research has shown that uronium/aminium-based reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are particularly effective. nih.govbachem.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP/HOAt have demonstrated superior performance compared to their HOBt-based counterparts like HBTU and HCTU. peptide.comnih.gov COMU, which incorporates an Oxyma Pure moiety, is another powerful reagent with coupling efficiencies comparable to HATU, offering the added benefits of improved safety and solubility. bachem.com

Microwave-assisted SPPS has also emerged as a valuable strategy, as the use of microwave energy can drive difficult couplings to completion quickly and efficiently, significantly improving outcomes for sterically hindered residues. cem.comamazonaws.com Due to the low basicity of the N-methyl amine, standard monitoring tests like the ninhydrin test are ineffective; instead, the bromophenol blue test is recommended to monitor coupling completion. peptide.com

Table 1: Coupling Reagent Performance for N-Methylated Amino Acids

| Coupling Reagent | Relative Effectiveness | Notes |

|---|---|---|

| HATU | High | Frequently recommended for sterically hindered couplings. peptide.combachem.com |

| PyAOP/PyBOP + HOAt | High | Considered among the most promising reagents for these difficult couplings. nih.gov |

| COMU | High | Comparable to HATU; offers improved safety and solubility profile. bachem.com |

| HBTU/HCTU | Low | Generally less effective for N-methylated residues. peptide.com |

| DIC + Oxyma | Moderate | Can be effective, especially in microwave-assisted SPPS. amazonaws.comuiw.edu |

Mitigation of Side Reactions during Coupling and Deprotection of this compound

The synthesis of peptides containing this compound is susceptible to several side reactions during both the coupling and deprotection steps.

During Coupling: The primary side reaction is incomplete coupling due to steric hindrance. This is often mitigated by performing a second coupling (double coupling) and using more potent activating reagents as detailed above. peptide.com

During Deprotection and Cleavage:

Pyroglutamate Formation: The glutamic acid side chain is prone to cyclization to form a pyroglutamyl (pGlu) residue. This side reaction is particularly problematic. Studies have shown that during the piperidine treatment used to remove the N-terminal Fmoc group, Fmoc-Glu(OtBu) can undergo a transformation involving the loss of the side-chain tert-butyl group followed by dehydration, leading to the formation of the pyroglutamate species. acs.org This is analogous to the well-documented aspartimide formation seen with aspartic acid residues. nih.govacs.org

Peptide Backbone Fragmentation: During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), fragmentation of the peptide backbone can occur, especially between two consecutive N-methylated amino acids. nih.govresearchgate.net The cleavage time is a critical parameter that must be optimized to minimize this and other acid-catalyzed side reactions. nih.gov

Influence of Protecting Groups, including the tert-Butyl Ester, on Synthesis Efficiency

The choice and stability of protecting groups are paramount to the success of the synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: As the temporary N-terminal protecting group, the Fmoc group is central to the SPPS strategy. However, its removal with a base like piperidine is the step that can induce pyroglutamate formation from the glutamic acid residue. acs.org The conditions for Fmoc deprotection, such as the choice of base and reaction time, must be carefully controlled. Alternative deprotection cocktails, such as those using dipropylamine (DPA), have been explored to reduce base-catalyzed side reactions like aspartimide formation. acs.org

tert-Butyl (OtBu) Ester: The OtBu group protects the γ-carboxyl function of the glutamic acid side chain. It is designed to be stable throughout the synthesis and cleaved only during the final deprotection step with a strong acid like TFA. vulcanchem.com However, its lability in the presence of piperidine, as noted in the formation of pyroglutamate, highlights a significant vulnerability that can reduce synthesis efficiency. acs.org The premature loss of this group exposes the side-chain carboxylate, enabling the intramolecular cyclization. During final TFA cleavage, the released tert-butyl carbocation can act as an alkylating agent, necessitating the use of scavengers to prevent modification of sensitive residues like tryptophan or methionine. stackexchange.comthermofisher.com

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Role/Function |

|---|---|---|

| N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester | This compound | The primary subject; a protected amino acid building block. sigmaaldrich.com |

| 9-fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Reagent for protecting the alpha-amine group. vulcanchem.com |

| 2-nitrobenzenesulfonyl | o-NBS | A temporary protecting group for the alpha-amine to facilitate N-methylation. nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly effective coupling reagent for hindered amino acids. peptide.com |

| (7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | A highly effective coupling reagent for N-methylated amino acids. nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A common phosphonium-based coupling reagent. bachem.com |

| 1-Hydroxy-7-azabenzotriazole | HOAt | An additive used with coupling reagents to enhance efficiency and reduce racemization. nih.gov |

| Trifluoroacetic acid | TFA | Strong acid used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. nih.govstackexchange.com |

Emerging and Alternative Synthetic Platforms for N-Methylated Peptide Production

The incorporation of N-methylated amino acids into peptides imparts valuable pharmacological properties, such as increased metabolic stability, enhanced membrane permeability, and improved conformational rigidity. nih.govacs.orgresearchgate.net However, the synthesis of these modified peptides presents challenges, including difficult coupling steps and potential side reactions. researchgate.net To address these hurdles, researchers have developed innovative synthetic platforms that move beyond conventional batch-wise SPPS.

Continuous-Flow Synthesis Techniques for N-Methylated Peptides

Continuous-flow synthesis has emerged as a highly efficient and sustainable technology for the production of N-methylated peptides. mtak.huresearcher.life This approach offers significant advantages over traditional batch methods by reducing reaction times, minimizing solvent and reagent usage, and allowing for easier automation and scale-up. researcher.lifersc.org

In a continuous-flow system, reagents are pumped through a reactor, often a heated coil or a fixed-bed column, where the chemical reactions occur. mtak.hu For N-methylated peptide synthesis, this platform has been shown to be particularly effective. One study reported a rapid and simplified continuous-flow solid-phase peptide synthesis (SPPS) for creating mono- and multi-N-methylated peptides. mtak.huresearcher.life This method proved to be remarkably sustainable by eliminating three chemical steps from the traditional process and using significantly less solvent. researcher.life An optimization study found that using only 1.5 equivalents of the amino acids was sufficient to achieve excellent conversion rates, a significant improvement over batch techniques. researcher.liferesearchgate.net

The utility of this technique has been demonstrated in the synthesis of challenging sequences, such as pentavalines, which were constructed in high yield. researcher.life The technology is not only efficient but also scalable, as successfully demonstrated by a 0.15 mmol scale-up of a model peptide. researchgate.net This highlights the industrial applicability of continuous-flow systems for producing complex peptides. nih.gov A key advantage is the ability to achieve high yields without significant racemization, even when synthesizing bulky peptides, by employing highly reactive intermediates like acyl N-methylimidazolium cations. nih.gov

| Entry | Structure | Crude Purity (%) | Yield (%) |

|---|---|---|---|

| 1 | Oligomer 9 | >95 | 93 |

| 2 | Oligomer 10 | >95 | Lower Yield |

| 3 | Oligomer 11 | - | 94 (with Oxyma pure) |

| 4 | Oligomer 12 | - | 91 (with Oxyma pure) |

Data sourced from a study on sustainable continuous-flow synthesis of N-methylated peptides. researchgate.net

Ribosomal and Biochemical Strategies for N-Methylated Peptide Elaboration

Beyond chemical synthesis, ribosomal and biochemical methods are gaining traction for producing N-methylated peptides. These strategies leverage the cell's natural protein-synthesis machinery or isolated enzymes to achieve site-specific modifications.

Ribosomal Synthesis:

The ribosome, the cell's peptide factory, can be programmed to incorporate non-standard amino acids. Researchers have successfully demonstrated the ribosomal synthesis of peptides containing multiple N-methyl backbone modifications. acs.orgacs.orgnih.gov The general strategy involves supplementing a reconstituted E. coli translation system (like the PURE system) with transfer RNA (tRNA) that has been pre-charged with a specific amino acid and then chemically methylated. nih.govacs.orgnih.gov This modified aminoacyl-tRNA is then recognized by the ribosome, which incorporates the N-methylated amino acid into the growing peptide chain. acs.org

This technique has been used to incorporate several N-methylated amino acids efficiently, with studies demonstrating the synthesis of peptides containing up to three such residues. nih.govacs.org This opens the door to creating combinatorial libraries of drug-like peptides for high-throughput screening. nih.govacs.org While initial studies have focused on a specific set of amino acids, the methodology holds promise for broader applications, potentially including building blocks like N-methylated glutamic acid derivatives. acs.orgnih.gov

| N-Methylated Amino Acid | Observed Incorporation Efficiency |

|---|---|

| N-Me Leu | Efficient |

| N-Me Val | Efficient |

| N-Me Thr | Efficient (some studies report modest) |

Data compiled from studies on the ribosomal synthesis of N-methyl peptides. nih.govacs.orgnih.gov

Biochemical and Chemoenzymatic Strategies:

Enzymatic methods offer high specificity for peptide modification. Recent discoveries have identified methyltransferase enzymes capable of catalyzing N-methylation directly on a peptide backbone. acs.orgosti.gov A notable example is the enzyme OphMA from Omphalotus olearius, which is involved in the biosynthesis of omphalotin, a ribosomally synthesized and post-translationally modified peptide (RiPP). osti.govbiorxiv.org This enzyme iteratively methylates the amide bonds within its own C-terminal core peptide. biorxiv.org

Researchers have harnessed such enzymes to develop chemoenzymatic platforms. One innovative strategy involves covalently tethering a peptide of interest to the catalytic domain of a methyltransferase. acs.org This bioconjugation approach allows for robust backbone N-methylation on the linked peptide, even those containing non-proteinogenic residues. acs.org The development of reversible cross-linking strategies further enhances this method by allowing the efficiently modified peptide to be released, paving the way for the biotechnological production of novel N-methylated peptide macrocycles. acs.orgbiorxiv.org

Conformational and Structural Determinants of Peptides Incorporating N-methyl-glutamic Acid

Impact of N-Methylation on Peptide Backbone Conformation

The addition of a methyl group to the amide nitrogen of a glutamic acid residue directly impacts the peptide backbone's flexibility and preferred geometry. This modification is a widely used strategy to enhance the stability, bioavailability, and receptor selectivity of peptide-based drugs. nih.gov

Analysis of Dihedral Angles and Conformational Space Restrictions

N-methylation introduces steric hindrance that restricts the rotation around the peptide bonds, thereby influencing the allowable dihedral angles, phi (φ) and psi (ψ). peptide.com This restriction significantly reduces the conformational space available to the peptide. mdpi.com Computational studies, such as those using density functional theory (DFT), have shown that N-methylation can lead to more defined and predictable three-dimensional structures. rsc.org For instance, in N-methylated alanine oligomers, the dihedral angles of both L- and D-isomers were found to be within a narrow range of the lowest energy conformation. rsc.org This suggests that incorporating N-methyl-glutamic acid can help to pre-organize a peptide into a specific conformation. rsc.org

The preference for trans or cis amide bond conformations is also affected. While the trans conformation is generally favored in non-methylated peptides, N-methylation can lower the energy barrier for cis-trans isomerization, making the cis conformation more accessible. rsc.orgresearchgate.net In homochiral sequences, N-methylation can lead to a strong preference for a βVI-folded conformation, which contains a central cis amide bond. researchgate.netcapes.gov.br

| Amino Acid Combination | Dihedral Angle (φ, ψ) | Reference |

| N-methyl-L-alanine (L-NMA) residue | (-135°, 75°) | rsc.org |

| N-methyl-D-alanine (D-NMA) residue | (135°, -75°) | rsc.org |

| NMe-His6 in a cyclic peptide | (-98°, 78°) | nih.gov |

This table provides examples of dihedral angles observed for N-methylated amino acids in different peptide contexts, illustrating the conformational preferences induced by N-methylation.

Influence on Local Secondary Structures (e.g., Beta-Turns, Helical Structures)

The conformational constraints imposed by N-methylation have a profound effect on the formation of local secondary structures. N-methylation can be a powerful tool for inducing specific secondary structures, such as β-turns and helices, or for disrupting them.

Beta-Turns: N-methylation is frequently employed to stabilize β-turn structures. researchgate.net Studies on linear peptides have shown that N-methylation of residues in the turn region can nucleate β-hairpin formation. nih.govrsc.org For example, substituting a D-proline with an N-methylated D-amino acid followed by an N-methylated L-amino acid can induce a βII' turn. nih.gov The steric interactions between the N-methyl group and adjacent side chains play a crucial role in stabilizing these turns. nih.govrsc.org

Helical Structures: The effect of N-methylation on helical structures is more complex. In some cases, N-methylation can disrupt helicity. For instance, in cyclic pentapeptides designed to form α-helices, N-methylation at positions not involved in hydrogen bonding was found to disfavor the helical structure. rsc.orguq.edu.aursc.org This disruption can be attributed to steric clashes and the increased propensity for cis-amide bonds. rsc.org However, in other contexts, such as in poly-N-methylated alanine peptides, N-methylation can promote the formation of helical structures that are stabilized by carbonyl-carbonyl interactions rather than traditional hydrogen bonds. nih.govbvsalud.org

Modulation of Intramolecular Interactions by N-Methyl-Glutamic Acid Residues

The introduction of an N-methyl group on a glutamic acid residue alters the landscape of intramolecular interactions within a peptide, primarily through the disruption of hydrogen bonding and the introduction of steric effects.

Disruption and Stabilization of Hydrogen Bond Networks

A primary consequence of N-methylation is the elimination of the amide proton, which acts as a hydrogen bond donor. peptide.commdpi.compeptide.com This prevents the formation of intramolecular hydrogen bonds that are crucial for stabilizing many secondary structures, such as α-helices and β-sheets. mdpi.comnih.gov This disruption can lead to a loss of structural integrity if the hydrogen bond is critical for the native conformation. nih.gov

However, this disruption can also be advantageous. By preventing the formation of undesirable intermolecular hydrogen bonds, N-methylation can reduce peptide aggregation. vulcanchem.com Furthermore, in some cases, the conformational changes induced by N-methylation can lead to the formation of new, alternative hydrogen bonding networks or other stabilizing interactions. For example, proline N-oxide residues, in combination with N-methylation, can induce novel turn structures stabilized by hydrogen bonds involving the N-oxide group. rsc.org

Steric Effects and Their Consequences on Peptide Folding

The methyl group of an N-methylated residue introduces significant steric bulk. This steric hindrance can have a profound impact on peptide folding by restricting the available conformational space and influencing the orientation of neighboring side chains. nih.govnih.gov

The steric repulsion between the N-methyl group and adjacent atoms can force the peptide backbone into specific conformations, effectively pre-organizing the peptide structure. rsc.orgnih.gov This can lead to more stable and well-defined folded structures. For example, in β-hairpin peptides, steric interactions involving the N-methyl group can modulate the twist of the β-sheet. nih.govrsc.org The strategic placement of N-methylated residues can therefore be used to fine-tune the three-dimensional structure of a peptide and enhance its stability. nih.gov

Conformational Dynamics of N-Methylated Cyclic Peptides

Cyclic peptides are a class of molecules with significant therapeutic potential due to their constrained conformations. N-methylation is a key strategy for further modulating the conformational dynamics and properties of these molecules. mdpi.comrsc.org

The incorporation of N-methylated residues, including N-methyl-glutamic acid, into cyclic peptides can significantly influence their conformational ensemble. rsc.orgresearchgate.net N-methylation can reduce the number of possible conformations, leading to a more rigid and well-defined structure. nih.govacs.org This conformational restriction can be beneficial for receptor binding, as it pre-organizes the peptide into its bioactive conformation. nih.govacs.org

Pharmacological and Biological Applications of N-methylated Peptides Derived from Fmoc-n-me-glu Otbu -oh

Enhancement of Enzymatic Stability and Protease Resistance in Peptides

A primary obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. The introduction of an N-methyl group on the peptide backbone, as provided by Fmoc-N-Me-Glu(OtBu)-OH, offers a robust solution to this problem. peptide.com The methyl group sterically shields the adjacent peptide bond, making it a poor substrate for a wide range of peptidases that recognize and cleave L-amino acids. tandfonline.com This modification renders the peptide more resistant to enzymatic degradation, thereby increasing its in-vivo half-life. peptide.comtandfonline.com

Numerous studies have demonstrated the dramatic increase in protease resistance following N-methylation. For instance, N-methylation of neurotensin and endothelin analogues led to significantly increased plasma half-lives. nih.gov A systematic study involving N-methyl scanning mutagenesis on a G-protein-binding peptide revealed that single N-methyl substitutions at various positions could increase the peptide's half-life against trypsin digestion by 72-fold to over 1000-fold. nih.gov This enhanced stability is crucial for developing peptides that can persist in circulation long enough to exert their therapeutic effect. nih.gov

Table 1: Effect of N-Methylation on Peptide Half-Life in the Presence of Trypsin Data sourced from a study on N-methyl scanning mutagenesis of a G-protein-binding peptide. nih.gov

| Peptide Variant | Site of N-Methylation (Relative to Cleavage Site) | Half-Life (min) | Fold Increase in Half-Life |

|---|---|---|---|

| Unmodified Peptide | N/A | 0.2 | 1 |

| N-Me-D | P2 | 14.4 | 72 |

| N-Me-K | P1 | >2000 | >10000 |

| N-Me-L8 | P1' | >2000 | >10000 |

| N-Me-Y | P2' | 29.2 | 146 |

Modulation of Receptor Binding Affinity and Selectivity via N-Methylation Scanning

Beyond improving stability, N-methylation is a subtle yet potent tool for fine-tuning the pharmacological profile of a peptide. The N-methyl group restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. peptide.comchemrxiv.org This conformational constraint can lead to enhanced binding affinity and, in some cases, improved selectivity for a specific receptor subtype. researchgate.net

The technique of "N-methyl scanning" involves systematically replacing each amino acid in a peptide sequence with its N-methylated counterpart and evaluating the effect on biological activity. nih.govchemrxiv.org This approach can identify positions where N-methylation is beneficial, neutral, or detrimental to receptor binding. For example, while N-methylation can sometimes reduce binding affinity, strategic placement can also lead to a significant increase. nih.gov In a study on a G-protein ligand, N-methylation of a specific lysine residue (N-Me-K) enhanced binding affinity by 2.5-fold. nih.gov Furthermore, N-methyl scanning has been used to convert receptor agonists into antagonists or to alter receptor subtype selectivity, as demonstrated with Arg-Gly-Asp (RGD) peptides and melanocortin analogues. peptide.comresearchgate.net

Table 2: Modulation of Gαi1 Protein Binding by N-Methylation Illustrative data from an N-methyl scanning study. nih.gov

| Peptide Variant | Relative Binding Affinity (Compared to Unmodified) | Change in Free Energy of Binding (ΔΔG, kcal/mol) |

|---|---|---|

| Unmodified Peptide | 1.0 | 0 |

| N-Me-K | 2.5 | -0.50 |

| N-Me-L8 | 0.01 | +2.7 |

| N-Me-Y | 0.14 | +1.1 |

Design and Development of Peptidomimetics with Enhanced Bioactivity

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The incorporation of N-methylated residues, using reagents like this compound, is a cornerstone of peptidomimetic design. chemimpex.com By restricting the peptide backbone's rotation, N-methylation helps to lock the molecule into a specific, biologically active three-dimensional shape, a key goal of peptidomimetic development. peptide.com

This strategy has been successfully applied to create highly potent and selective therapeutic candidates. A prominent example is Cilengitide, a cyclic RGD peptidomimetic for which N-methylation of a valine residue was crucial for achieving high antagonistic activity against αvβ3 and αvβ5 integrins, which are involved in angiogenesis and tumor growth. nih.govresearchgate.net The synthesis of such complex peptidomimetics often relies on solid-phase peptide synthesis (SPPS) techniques, where protected N-methylated amino acids are essential building blocks. nih.gov

Targeted Applications in Drug Development and Discovery Research

Prodrugs are inactive precursors that are converted into active drugs within the body, often at the target site. This strategy can improve a drug's pharmacokinetic profile and reduce off-target toxicity. google.com Peptides containing modified amino acids are increasingly used as components of prodrugs, for instance, as cleavable linkers that respond to specific enzymes. mdpi.com

This compound and similar derivatives can be incorporated into these peptide linkers. google.commdpi.com The presence of the N-methyl-glutamic acid residue can influence the linker's stability and its susceptibility to enzymatic cleavage. For instance, a peptide linker designed to be cleaved by a tumor-specific protease can be made more resistant to premature degradation in general circulation by including N-methylated residues, ensuring the active drug is released predominantly at the tumor site. mdpi.com

Peptides are excellent candidates for targeting molecules in drug delivery systems due to their high specificity and affinity for cell surface receptors that are often overexpressed on diseased cells, such as cancer cells. nih.govnih.gov By conjugating a cytotoxic drug to a targeting peptide, the drug can be selectively delivered to the target tissue, increasing efficacy and minimizing side effects. researchgate.net

The success of these peptide-drug conjugates (PDCs) depends heavily on the properties of the targeting peptide. Incorporating N-methylated amino acids, such as N-Me-Glu synthesized from this compound, can significantly enhance the peptide's utility. chemimpex.com As discussed, N-methylation increases metabolic stability, prolonging the circulation time of the delivery system and increasing its chance of reaching the target. nih.gov Furthermore, the conformational constraints imposed by N-methylation can optimize the peptide's binding to its target receptor, leading to more efficient cellular uptake of the drug conjugate. nih.govresearchgate.net

Computational Methodologies in N-methylated Peptide Research

Molecular Dynamics Simulations for Conformational Prediction

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, offering a virtual microscope to observe the dynamic motions of molecules over time. For peptides containing N-methylated residues like N-methyl-glutamic acid, MD simulations are crucial for predicting their three-dimensional conformations, which are intimately linked to their biological activity.

Enhanced sampling techniques, such as Replica-Exchange Molecular Dynamics (REMD) and metadynamics, are frequently combined with MD to overcome the high energy barriers between different conformational states, ensuring a more thorough exploration of the peptide's structural possibilities. researchgate.netbiorxiv.org These simulations, when benchmarked against experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, provide a robust framework for understanding how N-methylation pre-organizes a peptide into a specific, biologically active shape. researchgate.netnih.gov However, accurately predicting the cis/trans isomerization of N-methylated peptide bonds can still be challenging and is an area of active research. nih.gov

Table 1: Key Findings from MD Simulations of N-Methylated Peptides

| Research Finding | Significance | References |

|---|---|---|

| N-methylation restricts the conformational flexibility of the peptide backbone. | Leads to more defined structures, potentially increasing receptor affinity and specificity. | csic.es |

| Increased propensity for cis-amide bond formation is observed. | Influences global conformation and is linked to enhanced cell permeability. | researchgate.netplos.org |

| MD simulations can rationalize the impact of N-methylation on receptor affinity. | Provides a computational basis for structure-activity relationships, guiding rational design. | researchgate.net |

| Enhanced sampling methods (REMD, Metadynamics) are vital for comprehensive conformational analysis. | Ensures that simulations do not get trapped in local energy minima, providing a more accurate picture of the conformational ensemble. | researchgate.netbiorxiv.org |

| Discrepancies can exist between simulation predictions and experimental results. | Highlights the ongoing need for force field refinement and improved simulation protocols. | nih.gov |

Quantum Mechanical Calculations for Understanding Electronic Effects

While MD simulations excel at predicting structure and dynamics, quantum mechanical (QM) calculations provide fundamental insights into the electronic properties of molecules. For N-methylated amino acids, QM methods like Density Functional Theory (DFT) are used to understand how the methyl group alters the electronic distribution within the peptide backbone. rsc.orgresearchgate.net

Studies have shown that N-methylation leads to several key electronic changes:

Increased Polarity and Dipole Moment: QM calculations reveal that N-methylated amino acids generally have a higher dipole moment and polarizability compared to their non-methylated counterparts. rsc.orgrsc.org This increased polarity can modify the interaction of the peptide with polar solvents like water. rsc.org

Altered Atomic Charges: Natural Bond Orbital (NBO) analysis, a QM technique, shows that the nitrogen, carbon, and oxygen atoms of the amide group become more positive (or less negative) after N-methylation. rsc.orgrsc.org

Changes in Frontier Molecular Orbitals: N-methylation typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap. rsc.orgresearchgate.net A smaller HOMO-LUMO gap can signify higher chemical reactivity. researchgate.net

Lowered cis/trans Energy Barrier: QM calculations have demonstrated that the energy barrier for the interconversion between cis and trans amide bond isomers is lower in N-methylated peptides. rsc.orgresearchgate.net This supports the dynamic flexibility observed in MD simulations.

Table 2: Electronic Effects of N-Methylation Calculated by QM Methods

| Property | Effect of N-Methylation | Implication | References |

|---|---|---|---|

| Dipole Moment | Increase | Alters solvation properties and intermolecular interactions. | rsc.orgrsc.org |

| Polarizability | Increase | Enhances interactions with polar environments. | rsc.orgrsc.org |

| HOMO-LUMO Gap | Decrease | Suggests higher chemical reactivity. | researchgate.net |

| Amide Bond Isomerization Barrier | Decrease | Facilitates easier cis/trans interconversion, increasing conformational diversity. | rsc.orgresearchgate.net |

In Silico Screening and Design of N-Methylated Peptide Libraries

The ability to computationally predict the properties of N-methylated peptides has paved the way for the in silico screening and design of large virtual libraries. nih.govcyrusbio.com This approach accelerates the discovery of novel peptide-based therapeutics by evaluating thousands or even millions of potential candidates computationally before committing to expensive and time-consuming chemical synthesis. sacredheart.edufrontiersin.org

The process often begins with the creation of a virtual library of peptides, which can include various N-methylated amino acids, D-amino acids, and different cyclization strategies. nih.govfrontiersin.org These libraries are then screened against a specific biological target, such as a protein receptor, using molecular docking programs. sacredheart.edu The goal is to identify peptides that are predicted to bind with high affinity and specificity to the target. cyrusbio.com

For N-methylated peptides, computational design must account for the unique conformational constraints imposed by the methyl group. nih.gov For example, a library might be designed with specific N-methylation patterns hypothesized to favor a membrane-permeable conformation. nih.govnih.gov By calculating properties like the energy cost of transferring the peptide from a water-like environment to a membrane-like one, researchers can prioritize candidates with a higher probability of oral bioavailability. nih.gov Software suites like Rosetta have been expanded to include parameters for N-methylated amino acids, enabling the design of complex macrocycles with tailored properties. cyrusbio.comtandfonline.com

Computational Studies on Ligand-Receptor Interactions Involving N-Methyl-Glutamic Acid

Computational studies are critical for elucidating how peptides containing N-methyl-glutamic acid interact with their biological targets, such as glutamate receptors. nih.govrsc.org These receptors are crucial for neurotransmission, and their modulation is a key strategy for treating various neurological disorders. scielo.org.mx

Molecular docking and MD simulations are used to model the binding of N-methyl-glutamic acid-containing ligands to the receptor's binding site. scielo.org.mxmdpi.com These studies can reveal the precise atomic-level interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern binding affinity and selectivity. scielo.org.mxnih.gov For example, a conformational analysis of methylated glutamic acid analogues showed that their activity at different glutamate receptor subtypes is dictated by the specific 3D shape they adopt, which determines their fit within the receptor's binding pocket. nih.govrsc.org

The methyl group of N-methyl-glutamic acid can play a direct role in binding by forming favorable hydrophobic interactions with nonpolar residues in the receptor. scielo.org.mx It can also indirectly influence binding by constraining the peptide backbone, presenting the crucial pharmacophoric elements (like the carboxyl groups of glutamic acid) in the optimal orientation for receptor engagement. rsc.org By comparing the binding modes and energies of methylated versus non-methylated ligands, researchers can understand the structural basis for changes in potency and selectivity, guiding the development of more effective modulators. scielo.org.mx

Development of Force Fields and Parameters for N-Methylated Amino Acids

The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field—the set of mathematical functions and parameters used to describe the energy of the system. nih.gov Standard protein force fields are parameterized for the 20 canonical amino acids and often perform poorly when simulating modified residues like N-methylated amino acids. nih.gov

Recognizing this limitation, significant research has been dedicated to developing and validating specific parameters for N-methylated amino acids for use with major force field families like AMBER and CHARMM. nih.govaiche.org This involves a multi-step process:

Quantum Mechanical Calculations: High-level QM calculations are performed on small model compounds (e.g., an N-methylated amino acid dipeptide) to determine accurate geometries, partial atomic charges, and torsional energy profiles. researchgate.netnih.gov

Parameter Fitting: The force field parameters (e.g., bond lengths, angles, dihedral angles, and atomic charges) are adjusted to reproduce the QM data as closely as possible. aiche.orgacs.org The RESP fitting approach is commonly used for deriving accurate atomic charges. researchgate.netnih.gov

Validation: The new parameters are tested by running simulations and comparing the results against experimental data, such as hydration free energies or NMR-derived structural restraints. aiche.org

Specialized parameter sets, such as Forcefield_NCAA and extensions to CHARMM, now exist that include parameters for a wide range of non-canonical amino acids, including N-methylated residues. nih.govaiche.orgresearchgate.net These refined force fields are crucial for obtaining reliable predictions from MD simulations, enabling the accurate modeling of peptide structure, dynamics, and interactions. aiche.orgacs.org

Advanced Analytical and Characterization Techniques for Peptides Containing Fmoc-n-me-glu Otbu -oh

High-Resolution Mass Spectrometry for Molecular Mass and Purity Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of peptides containing Fmoc-N-Me-Glu(OtBu)-OH. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) provide mass accuracy in the sub-ppm range. This level of precision allows for the unambiguous confirmation of the peptide's identity and the detection of any modifications or impurities.

In the analysis of N-methylated peptides, HRMS is crucial for confirming the successful incorporation of the methyl group. nih.govnih.gov The mass difference of 14.01565 Da between a methylated and its non-methylated counterpart is readily resolved. Tandem mass spectrometry (MS/MS) experiments further aid in sequencing the peptide and localizing the N-methylation site. nih.govresearchgate.netresearchgate.net Fragmentation patterns of N-methylated amino acids can be distinct from their non-methylated analogs. nih.govnih.gov For instance, the MS/MS spectra of protonated N-methyl amino acids often show characteristic immonium ions resulting from the loss of water and carbon monoxide. nih.govresearchgate.net

The table below illustrates typical HRMS data for a hypothetical peptide containing this compound, demonstrating the high mass accuracy achievable.

| Parameter | Value |

| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-N-Me-Glu(OtBu) -OH |

| Calculated Monoisotopic Mass | 785.3895 [M+H]⁺ |

| Observed Monoisotopic Mass | 785.3891 [M+H]⁺ |

| Mass Accuracy (ppm) | -0.51 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution, providing atomic-level insights that are often complementary to solid-state methods like X-ray crystallography. nmims.eduunipd.it For peptides containing this compound, NMR is particularly valuable for characterizing the local and global conformational changes induced by the N-methylation.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the individual amino acid residues. nmims.edu Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about through-space proximities between protons, which is crucial for determining the peptide's secondary and tertiary structure. nmims.eduspringernature.com

The presence of the N-methyl group on the glutamic acid residue can significantly influence the local conformation by restricting the rotation around the Cα-N bond and affecting the cis/trans isomerization of the peptide bond. nih.gov This can lead to distinct NOE patterns and chemical shift changes for neighboring residues. For example, a full 2D NMR analysis can confirm the regiochemistry of N-methylation and reveal the configuration of the N-methyl amide bonds. nih.gov

The following table summarizes key NMR parameters that are analyzed to elucidate the structure of peptides with this compound.

| NMR Experiment | Information Obtained | Relevance for N-Me-Glu Peptides |

| 1D ¹H NMR | Provides an initial overview of the sample's purity and the presence of different proton environments. | Can indicate the presence of the N-methyl and OtBu protecting groups. |

| 2D COSY/TOCSY | Establishes scalar coupling networks within amino acid spin systems for residue identification. nmims.edu | Confirms the integrity of the amino acid residues, including the N-methylated glutamic acid. |

| 2D NOESY/ROESY | Identifies through-space correlations between protons, revealing the peptide's secondary and tertiary structure. nmims.eduspringernature.com | Determines the impact of N-methylation on the local and global peptide fold. |

| ¹³C and ¹⁵N HSQC | Provides chemical shift information for carbon and nitrogen atoms, offering insights into the electronic environment and secondary structure. | The ¹⁵N chemical shift of the N-methylated nitrogen is a direct probe of its environment. acs.org |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in solution. creative-proteomics.comresearchgate.netspringernature.comnih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different secondary structural elements such as α-helices, β-sheets, β-turns, and random coils. creative-proteomics.comamericanpeptidesociety.org

The characteristic CD spectra for common secondary structures are as follows:

α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-sheet: A negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coil: A strong negative band near 200 nm. researchgate.net

By comparing the CD spectrum of a peptide containing this compound to that of its non-methylated counterpart, researchers can quantify the changes in the percentage of each secondary structure element. This information is crucial for understanding how N-methylation influences the peptide's biological activity.

| Secondary Structure | Characteristic CD Wavelengths (nm) | Expected Impact of N-Me-Glu(OtBu)-OH |

| α-Helix | Negative at ~222 and ~208, Positive at ~192 americanpeptidesociety.org | Potential disruption or stabilization depending on position. |

| β-Sheet | Negative at ~217, Positive at ~195 americanpeptidesociety.org | Can influence sheet stability and formation. |

| β-Turn | Varies, but can show a negative band around 205 nm and a weak positive band >220 nm. | N-methylation can promote the formation of specific turn types. |

| Random Coil | Strong negative band near 200 nm researchgate.net | May increase local flexibility. |

Chromatographic Methods (e.g., HPLC, RP-HPLC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), are fundamental for the analysis, purification, and purity assessment of synthetic peptides, including those containing this compound. nih.govscispace.com These methods separate peptides based on their physicochemical properties, primarily hydrophobicity in the case of RP-HPLC. nih.gov

RP-HPLC is the most widely used method for analyzing the purity of crude peptide products and for isolating the target peptide from synthesis-related impurities. nih.govnih.gov A C8 or C18 stationary phase is commonly used, with a mobile phase consisting of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier like acetonitrile. nih.govwindows.net The elution of the peptide is typically achieved by applying a gradient of increasing organic modifier concentration. nih.gov

The incorporation of the Fmoc, N-methyl, and OtBu groups in this compound significantly increases the hydrophobicity of a peptide, leading to longer retention times on RP-HPLC compared to its unmodified counterpart. This property is useful for monitoring the progress of peptide synthesis and for separating the final product from precursors and by-products. The high resolution of modern HPLC systems allows for the separation of peptides that differ by only a single modification.

The table below outlines a typical RP-HPLC setup for the analysis of a peptide containing this compound.

| Parameter | Condition |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm and 280 nm |

Advanced Spectroscopic Probes for Investigating Conformational States

Beyond the core techniques, advanced spectroscopic probes can provide more nuanced information about the conformational states and dynamics of peptides containing this compound. These methods are often used in conjunction with computational modeling to build a comprehensive picture of the peptide's behavior. rsc.org

Fluorescence Spectroscopy , using intrinsic fluorophores like tryptophan or tyrosine, or extrinsic fluorescent labels, can report on the local environment and conformational changes. The introduction of an N-methyl group can alter the quenching or enhancement of nearby fluorophores, providing insights into structural rearrangements.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the peptide backbone and side chains. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure, and changes in this region can be correlated with the conformational effects of N-methylation.

Dynamic Light Scattering (DLS) can be employed to investigate the aggregation state of peptides in solution. nih.gov N-methylation can influence a peptide's propensity to aggregate, and DLS provides a means to monitor the size distribution of peptide species over time. nih.gov For example, studies have shown that introducing N-methyl groups can reduce the aggregation potential of certain peptides. nih.gov

These advanced techniques, while not as routine as HPLC or MS, offer deeper insights into the subtle structural and dynamic consequences of incorporating specialized amino acids like this compound into peptide sequences.

Future Perspectives and Emerging Trends in N-methylated Peptide Chemistry

Innovations in the Chemoenzymatic and Ribosomal Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides is evolving beyond traditional chemical methods, with chemoenzymatic and ribosomal approaches emerging as powerful alternatives.

Chemoenzymatic Peptide Synthesis (CEPS) offers a greener and more efficient route for creating long and complex peptides. qyaobio.com This method uses enzymes like proteases in reverse, catalyzing the formation of peptide bonds under mild conditions, which avoids the need for extensive protection and deprotection steps. qyaobio.com Innovations in this area include the engineering of enzymes with enhanced stability and selectivity, and the optimization of reaction conditions, such as using frozen aqueous media to increase yields. nih.gov While CEPS is adept at ligating peptide fragments, the initial synthesis of those fragments, especially those containing modified residues like N-methyl-glutamic acid, still relies on building blocks like Fmoc-N-Me-Glu(OtBu)-OH. Future work may focus on developing enzymes that can directly incorporate such modified amino acids, further streamlining the process.

Ribosomal Synthesis represents a paradigm shift, aiming to co-opt the cell's natural protein-making machinery to produce peptides with unnatural backbones. nih.govacs.org This strategy involves reassigning codons in a reconstituted in vitro translation system (like the PURE system) to incorporate N-methylated amino acids. nih.govacs.org Researchers have successfully incorporated several N-methylated amino acids, such as N-Me-Leu, N-Me-Thr, and N-Me-Val, into peptides. nih.govnih.gov However, the efficiency of incorporating certain residues, including N-methyl glutamic acid, has been noted to be lower. acs.org A key technique involves pre-charging transfer RNA (tRNA) with a natural amino acid, chemically N-methylating it, and then adding this modified N-Me-AA-tRNA to the translation system. acs.org Overcoming the current limitations to efficiently incorporate a wider range of N-methylated amino acids, including acidic ones derived from glutamic acid, is a major goal. Success in this area could enable the ribosomal synthesis of vast libraries of N-methylated peptides for high-throughput screening. nih.govacs.org

Exploration of N-Methyl-Glutamic Acid in Novel Peptide Architectures and Foldamers

The introduction of N-methyl-glutamic acid, facilitated by reagents like this compound, is crucial for designing novel peptide architectures and foldamers with unique three-dimensional structures and functions. nih.gov

Foldamers are oligomers made from non-natural building blocks that fold into specific, stable secondary structures, often mimicking natural peptides like α-helices. tandfonline.comrsc.orgnih.gov These structures can exhibit enhanced proteolytic stability and bioavailability. nih.govrsc.org The N-methylation of the peptide backbone, including at glutamic acid residues, can significantly influence the resulting conformation. The substitution of an amide proton with a methyl group removes a hydrogen bond donor, which can destabilize certain structures (like α-helices) but promote others, such as turns or unique helical folds. nih.govresearchgate.net

The exploration of N-methyl-glutamic acid in foldamers is an area of active research. Its side-chain carboxyl group offers a site for further modification or for forming key interactions with biological targets. Researchers are designing various types of foldamers where the inclusion of N-methylated residues is a key design principle:

β- and γ-Peptides: These are made from amino acids with extended backbones and can form novel helical structures. nih.gov

Peptoids (N-substituted glycines): These are structural isomers of peptides that are highly resistant to proteolysis. rsc.org

By systematically incorporating N-methyl-glutamic acid into these architectures, scientists can fine-tune the resulting structures to create potent and selective inhibitors of protein-protein interactions or other therapeutic agents. tandfonline.com

Integration of Computational and Experimental Approaches for Rational Peptide Design

The rational design of N-methylated peptides is increasingly driven by a synergy between computational modeling and experimental validation. mdpi.comrsc.org This integrated approach accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error synthesis.

Computational Modeling plays a vital role in predicting how N-methylation will affect a peptide's conformation and properties. mdpi.com Molecular dynamics (MD) simulations can explore the conformational landscape of a peptide, helping to understand the structural consequences of replacing a standard glutamic acid with N-methyl-glutamic acid. rsc.org Predicting the cis/trans isomerism of the amide bond preceding an N-methylated residue is a significant computational challenge, as this choice dramatically alters the backbone geometry. rsc.org Enhanced sampling methods are being developed to more accurately model these complex systems. mdpi.com

Experimental Validation is essential to confirm computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. For instance, measuring amide temperature coefficients (ΔδNH/ΔT) can identify which amide protons are solvent-exposed versus those involved in intramolecular hydrogen bonds. pnas.org Amides with high solvent exposure are prime candidates for N-methylation to improve membrane permeability without disrupting the core structure essential for biological activity. pnas.org

This iterative cycle of design, synthesis, and analysis allows for the strategic placement of N-methyl groups. For example, a computational model might suggest that N-methylating a specific glutamic acid in a peptide sequence could stabilize a bioactive conformation. This hypothesis can then be tested by synthesizing the peptide using this compound and evaluating its structure and activity experimentally. chemimpex.com

Expanding the Scope of N-Methylation in Bioactive Peptide Lead Optimization and Drug Discovery

N-methylation is a cornerstone strategy for overcoming the inherent weaknesses of peptides as drugs, namely their poor stability and low oral bioavailability. nih.govtandfonline.com The use of building blocks like this compound is central to applying this strategy in the lead optimization phase of drug discovery. chemimpex.com

The "N-methyl scan" is a powerful technique where each amino acid position in a bioactive peptide is systematically replaced with its N-methylated counterpart. nih.gov This allows medicinal chemists to probe the structure-activity relationship and identify positions where N-methylation is beneficial, neutral, or detrimental to activity. researchgate.net

Key benefits of N-methylation in drug discovery include:

Improved Metabolic Stability: By removing the amide proton, N-methylation blocks cleavage by proteases, extending the peptide's half-life in the body. nih.govnih.govacs.org

Enhanced Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can mask polar amide groups and improve passive diffusion across cell membranes, a critical step toward oral bioavailability. pnas.orglenus.ie

Conformational Control and Selectivity: Locking the peptide into a more rigid conformation can increase its binding affinity and selectivity for its intended biological target over others. nih.govlenus.ie

The strategic, multiple N-methylation of peptides has been shown to dramatically improve their pharmacokinetic profiles. For example, a tri-N-methylated analog of a somatostatin peptide demonstrated significant oral bioavailability, a landmark achievement for peptide drugs. nih.gov As researchers continue to tackle challenging drug targets, the targeted use of N-methylated amino acids, including N-methyl-glutamic acid, will be indispensable for transforming potent peptide leads into viable clinical candidates. mdpi.com

Q & A

Q. How can this compound be utilized in the synthesis of albumin-binding peptide-drug conjugates (PDCs)?

- Methodological Answer : Incorporate the compound into fatty acid-modified sequences (e.g., C18-OtBu-Glu(AEEA-AEEA-OH)-OtBu) to enhance albumin affinity. Post-synthesis, deprotect with TFA/scavengers and conjugate to drugs via glutamic acid’s carboxylate. Validate binding via surface plasmon resonance (SPR) using human serum albumin (HSA) immobilized chips.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.